Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
Description
BenchChem offers high-quality Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-fluoro-5-(oxolan-3-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)8-4-9(10(12)13-5-8)7-2-3-16-6-7/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVDSXMOBFSYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
CAS Number: 2288708-92-7
Part 1: Executive Summary & Chemical Identity
Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate (CAS 2288708-92-7) is a specialized heterocyclic intermediate employed in the synthesis of advanced pharmaceutical candidates. It belongs to the class of substituted fluoropyridines , a privileged scaffold in medicinal chemistry known for its utility in developing kinase inhibitors, HIF-2
The compound features three critical pharmacophoric/synthetic elements:
-
6-Fluoro Motif: An electrophilic site primed for Regioselective Nucleophilic Aromatic Substitution (SNAr), allowing the installation of amines or ethers.
-
5-Tetrahydrofuran (THF) Ring: A non-aromatic cyclic ether that enhances aqueous solubility and metabolic stability (low lipophilicity) compared to phenyl or alkyl analogs.
-
3-Methyl Ester: A versatile handle for downstream transformations, including hydrolysis to the acid, reduction to the alcohol, or conversion to amides/heterocycles.
Chemical Identity Data[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| CAS Number | 2288708-92-7 |
| IUPAC Name | Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)pyridine-3-carboxylate |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| SMILES | COC(=O)C1=CN=C(F)C(C2COCC2)=C1 |
Part 2: Synthetic Architecture & Methodology
The synthesis of CAS 2288708-92-7 is non-trivial due to the need to install the saturated THF ring onto the electron-deficient pyridine core without defluorinating the C6 position. The industry-standard approach utilizes a Suzuki-Miyaura Cross-Coupling between a halopyridine and a THF-boron species.
Core Synthesis Protocol
Reaction Type: Palladium-Catalyzed C(sp²)–C(sp³) Cross-Coupling.
Reagents & Materials:
-
Substrate: Methyl 5-bromo-6-fluoronicotinate (CAS 1214336-88-5).
-
Coupling Partner: (Tetrahydrofuran-3-yl)boronic acid or Potassium (tetrahydrofuran-3-yl)trifluoroborate.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v).
Step-by-Step Experimental Workflow:
-
Inertion: Charge a dry 3-neck round-bottom flask with Methyl 5-bromo-6-fluoronicotinate (1.0 eq), (Tetrahydrofuran-3-yl)boronic acid (1.2 eq), and Cs₂CO₃ (3.0 eq). Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1). The concentration should be approximately 0.1 M relative to the substrate.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide (M+1: 234/236) and formation of the product (M+1: 226).
-
Critical Insight: Do not overheat (>100°C) to avoid hydrodehalogenation of the C6-fluorine.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes/Ethyl Acetate (0–40%).
Synthetic Pathway Diagram[9]
Figure 1: Synthetic route for CAS 2288708-92-7 via Suzuki-Miyaura coupling.
Part 3: Functionalization & Utility
This compound is rarely the final API; it is a "linchpin" intermediate. Its value lies in its orthogonal reactivity . The C6-Fluoro group is highly activated by the ortho-nitrogen and para-ester, making it susceptible to displacement by nucleophiles under mild conditions.
Reactivity Profile
-
SNAr Displacement (C6 Position):
-
Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.
-
Conditions: DIPEA/DMSO at 60°C or K₂CO₃/DMF.
-
Application: Installation of the "left-hand side" of kinase inhibitors (e.g., solubilizing tails or hinge-binding motifs).
-
-
Ester Manipulation (C3 Position):
-
Hydrolysis: LiOH/THF/H₂O
Nicotinic Acid derivative. -
Reduction: LiAlH₄ or DIBAL-H
Pyridylmethanol. -
Amidation: Direct aminolysis or via acid chloride.
-
Downstream Application Logic
Figure 2: Divergent functionalization pathways for library generation.
Part 4: Quality Control & Validation
To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Acceptance Criteria: Purity > 97.0% (Area %).
¹H-NMR Characterization (400 MHz, DMSO-d₆)
-
Pyridine Protons: Look for two distinct singlets or doublets (coupling
) in the aromatic region ( 8.0–9.0 ppm). -
Ester: Strong singlet at
3.9 ppm (3H). -
THF Ring:
-
One methine proton (chiral center) at
3.5–4.0 ppm. -
Multiplets for the CH₂ protons at
1.8–2.4 ppm and 3.6–4.2 ppm.
-
References
-
Sigma-Aldrich. Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate Product Page. Available at:
-
BenchChem. Technical Data for Methyl 6-bromo-5-fluoronicotinate (Precursor). Available at:
-
ChemicalBook. Synthesis of Substituted Nicotinates via Suzuki Coupling. Available at:
-
PubChem. Compound Summary: Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate. Available at: (Search via CAS 2288708-92-7)
Discovery of novel nicotinic acid derivatives
An In-Depth Technical Guide to the Discovery of Novel Nicotinic Acid Derivatives
Foreword: Beyond the Vitamin
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes NAD and NADP.[1] While its role as a vitamin is undisputed, its pharmacological applications at supraphysiological doses have cemented its place in therapeutic medicine for over half a century.[2] Primarily recognized for its potent lipid-modifying effects—specifically its ability to lower LDL cholesterol and triglycerides while significantly raising HDL cholesterol—nicotinic acid presents a compelling, albeit flawed, therapeutic agent.[1][3]
The primary obstacle to its widespread clinical use is a well-known, prostaglandin-mediated side effect: cutaneous vasodilation, or flushing.[4][5] This harmless but intensely uncomfortable reaction leads to high rates of patient non-compliance.[5] This clinical challenge, coupled with the vast, untapped potential of the nicotinic acid scaffold, has catalyzed a dedicated search for novel derivatives. The goal is twofold: first, to engineer molecules that retain or enhance the therapeutic benefits while mitigating or eliminating adverse effects; and second, to explore new therapeutic landscapes where this versatile heterocycle may prove effective, including oncology, immunology, and neuropharmacology.[6][7][8]
This guide provides a comprehensive overview of the modern drug discovery process for novel nicotinic acid derivatives, from initial target validation to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices that drive discovery.
Part 1: Target Identification and Mechanistic Insights
The discovery of effective derivatives begins with a deep understanding of their molecular targets. While nicotinic acid's effects are pleiotropic, its primary pharmacological actions are mediated through specific receptors.
The Primary Target: G-Protein Coupled Receptor 109A (GPR109A)
The landmark discovery of GPR109A (also known as HM74A or HCA2) as a high-affinity receptor for nicotinic acid revolutionized the field.[2][3] This receptor, predominantly expressed on adipocytes and immune cells like Langerhans cells, is central to both the therapeutic lipid-lowering effects and the problematic flushing side effect.[2][9]
-
Mechanism of Action (Lipid Modification): In adipocytes, activation of GPR109A by nicotinic acid leads to the coupling of an inhibitory G-protein (Gi). This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[9] The downstream consequence is the inhibition of hormone-sensitive lipase, which in turn decreases the breakdown of triglycerides (lipolysis) and reduces the release of free fatty acids (FFAs) into circulation. As the liver utilizes plasma FFAs for the synthesis of VLDL and subsequently LDL, this reduction is a key driver of the drug's lipid-lowering efficacy.[10]
-
Mechanism of Action (Cutaneous Flushing): In epidermal Langerhans cells and keratinocytes, GPR109A activation triggers a different cascade. It leads to the rapid synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2).[4] PGD2 then acts on nearby capillaries, causing the vasodilation and sensation of warmth characteristic of flushing.[10]
This dual signaling output from the same receptor is the core challenge in nicotinic acid drug design. A primary strategy is the development of "biased agonists"—compounds that selectively activate the therapeutic Gi pathway in adipocytes without triggering the prostaglandin cascade in skin cells.[11]
Emerging and Alternative Targets
The versatility of the pyridine scaffold has led to the discovery of derivatives active against targets beyond GPR109A, opening new therapeutic avenues.
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain novel nicotinic acid derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[12] By inhibiting VEGFR-2, these compounds can suppress tumor growth and vascularization, positioning them as potential anticancer agents.[12] Compound 5c from one study, for instance, showed a VEGFR-2 inhibition IC50 of 0.068 µM and induced apoptosis in cancer cell lines.[12]
-
Nicotinic Acetylcholine Receptors (nAChRs): The structural similarity to nicotine suggests that modified derivatives can interact with nAChRs. These ligand-gated ion channels are implicated in a wide range of neurological and inflammatory processes.[13] The development of subtype-selective allosteric modulators for nAChRs is a major area of research, with potential applications in cognitive disorders and addiction.[13][14]
-
Inflammatory Cytokines and Pathways: Derivatives have been shown to possess analgesic and anti-inflammatory properties by reducing serum levels of pro-inflammatory cytokines like TNF-α and IL-6.[15] This suggests engagement with upstream inflammatory signaling pathways, offering potential treatments for conditions like osteoarthritis.[15]
Part 2: Lead Discovery and Optimization Strategies
Identifying a promising lead compound requires a multi-pronged approach combining rational design, screening, and chemical optimization.
Structure-Activity Relationship (SAR) Studies
SAR defines how specific chemical modifications to a molecule affect its biological activity. For nicotinic acid derivatives, SAR studies typically focus on two key areas:
-
The Pyridine Ring: Substitution at various positions on the pyridine ring can dramatically alter potency and selectivity. For example, adding a 2-bromophenyl substituent has been shown to confer significant analgesic and anti-inflammatory activity.[15]
-
The Carboxylic Acid Moiety: This group is crucial for binding to GPR109A.[2] However, it is also a liability, contributing to poor pharmacokinetic properties. Modifications such as esterification or conversion to amides, hydrazides, or more complex heterocycles like oxadiazoles are common strategies to modulate activity and drug-like properties.[16][17]
Bioisosteric Replacement
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties.[18][19] The goal is to enhance potency, improve pharmacokinetics, or reduce toxicity.
-
Replacing the Carboxylic Acid: To circumvent the issues associated with a free carboxylic acid, it can be replaced with bioisosteres like tetrazoles or hydroxamic acids.
-
Replacing Aromatic Systems: In derivatives with multiple rings, one aromatic system can be swapped for another. For instance, replacing an azo (-N=N-) bridge with bioisosteres like an amide, an oxadiazole, or an ether linkage has led to novel nicotinamide derivatives with potent fungicidal activity.[18][20][21]
Prodrug Strategies
A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in vivo. This is a highly effective strategy for mitigating the flushing effect of nicotinic acid. By temporarily masking the carboxylic acid group, the prodrug cannot bind to GPR109A in the skin. After absorption, metabolic enzymes cleave the masking group, releasing the active nicotinic acid systemically to act on adipocytes.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of thousands to millions of compounds against a specific biological target.[22] For nicotinic acid derivatives, HTS assays are crucial for identifying initial hits.
-
Assay Development: Robust HTS campaigns require validated assays. For GPR109A, this could be a cell-based assay measuring the inhibition of cAMP production.[23][24] For nAChRs, automated electrophysiology platforms can screen for agonists or antagonists by measuring ion channel activity.[22][25] Positive allosteric modulators (PAMs) are often used in these screens to enhance the signal from endogenous receptors, making detection more reliable.[26]
Part 3: Synthetic Methodologies
The synthesis of novel derivatives is the engine of the discovery process. The choice of synthetic route is guided by the desired modifications, scalability, and yield.
Core Synthetic Workflow
A common and versatile approach begins with the activation of the carboxylic acid of nicotinic acid itself, followed by coupling with various nucleophiles.
Exemplar Protocol: Synthesis of Thiazolidinone Derivatives
This protocol, adapted from published methodologies, illustrates a multi-step synthesis to create complex heterocyclic derivatives with potential antimicrobial and anti-inflammatory activity.[16][27]
Step 1: Synthesis of Nicotinoyl Chloride
-
Rationale: The carboxylic acid of nicotinic acid is unreactive. Conversion to an acid chloride creates a highly reactive electrophile, facilitating subsequent reactions with nucleophiles.
-
Procedure:
-
To a round-bottom flask, add nicotinic acid (1.0 eq).
-
Slowly add phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.1 eq) under anhydrous conditions and with stirring.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess reagent under reduced pressure to yield crude nicotinoyl chloride, which is often used directly in the next step.
-
Step 2: Synthesis of Nicotinic Acid Hydrazide
-
Rationale: The hydrazide serves as a key intermediate, providing a nucleophilic amine group for further elaboration into Schiff bases.
-
Procedure:
-
Dissolve the crude nicotinoyl chloride in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to proceed for 3 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield nicotinic acid hydrazide.[17]
-
Step 3: Synthesis of Schiff Bases (Acylhydrazones)
-
Rationale: Condensation of the hydrazide with various aromatic aldehydes introduces structural diversity, which is critical for exploring the SAR.
-
Procedure:
-
Dissolve nicotinic acid hydrazide (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.1 eq). A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux the mixture for 3-4 hours.[17]
-
Cool the solution. The precipitated Schiff base is collected by filtration and can be recrystallized from ethanol.
-
Step 4: Cyclization to Thiazolidinone Derivatives
-
Rationale: This cyclization step forms the final five-membered heterocyclic ring system, which often confers unique biological properties.
-
Procedure:
-
Suspend the synthesized Schiff base (1.0 eq) in ethanol.
-
Add thioglycolic acid (1.2 eq) and a catalytic amount of anhydrous zinc chloride (ZnCl₂).
-
Reflux the mixture for 8-10 hours.
-
Pour the reaction mixture into ice-cold water.
-
The solid product is filtered, washed, and purified by recrystallization to yield the final thiazolidinone derivative.[16]
-
Part 4: Preclinical Evaluation and Characterization
Once synthesized, novel derivatives must undergo rigorous testing to determine their biological activity, mechanism of action, and drug-like properties.
In Vitro Biological Assays
These assays are performed in a controlled laboratory environment using isolated proteins, cells, or tissues.
Table 1: Key In Vitro Assays for Nicotinic Acid Derivatives
| Assay Type | Target/Purpose | Principle | Typical Readout | Reference(s) |
| GPR109A cAMP Assay | GPR109A Functional Activity | Measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A. | Decrease in luminescence or fluorescence signal (EC₅₀ value). | [23][24] |
| Radioligand Binding Assay | Receptor Binding Affinity | Competes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) for binding to the target receptor (e.g., GPR109A). | Reduction in radioactivity bound to the receptor (Ki or IC₅₀ value). | [23] |
| VEGFR-2 Kinase Assay | Enzyme Inhibition | Measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. | Decrease in phosphorylated product, often measured by ELISA or fluorescence (IC₅₀ value). | [12] |
| MTT/MTS Cytotoxicity Assay | Anticancer Activity | Measures the metabolic activity of cancer cells after treatment with the compound. A reduction indicates cell death. | Decrease in colorimetric or fluorescent signal (IC₅₀ or GI₅₀ value). | [12] |
| Automated Electrophysiology | nAChR Activity | Measures ion flow through nAChR channels in response to compound application on cells expressing the receptor. | Change in membrane potential or current (EC₅₀ or IC₅₀ value). | [22] |
| Cytokine Release Assay | Anti-inflammatory Activity | Measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from immune cells (e.g., macrophages) after stimulation. | Decrease in cytokine concentration measured by ELISA. | [15] |
Analytical Characterization
The identity, structure, and purity of every synthesized compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.[17][18]
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both characterization and quantification in complex biological samples.[28][29]
-
High-Performance Liquid Chromatography (HPLC): Used to separate the compound from impurities and determine its purity. HPLC with UV detection is a standard method for quantifying nicotinic acid and its derivatives.[28][30][31]
Pharmacokinetic Profiling
Pharmacokinetics (PK) describes how the body affects a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding the PK profile is critical for determining dosing regimens and predicting in vivo efficacy.
-
Absorption: Nicotinic acid is rapidly and almost completely absorbed from the GI tract.[32] PK studies of new derivatives involve oral administration to animal models followed by serial blood sampling to determine key parameters like peak plasma concentration (Cmax) and time to peak concentration (Tmax).[33][34]
-
Metabolism: Nicotinic acid is primarily metabolized in the liver.[33] In vitro studies using liver microsomes can identify the major metabolites of a new derivative and assess its metabolic stability.
-
Excretion: Approximately 88% of a dose of nicotinic acid is eliminated by the kidneys.[32] Urine analysis in animal studies helps to complete the mass balance and understand the routes of elimination for new compounds.
Conclusion and Future Directions
The discovery of novel nicotinic acid derivatives is a dynamic and promising field of drug development. While the historical focus has been on mitigating the flushing side effect to improve its utility as a lipid-modifying agent, the horizon has expanded significantly. The identification of derivatives with potent anticancer, anti-inflammatory, and antimicrobial activities underscores the remarkable versatility of this chemical scaffold.[12][15][17]
Future success will depend on the continued integration of rational design, innovative synthetic chemistry, and high-throughput biological screening. The pursuit of biased GPR109A agonists remains a key strategy for developing non-flushing dyslipidemia treatments. Simultaneously, exploring the vast chemical space around the nicotinic acid core for activity against new targets, such as kinases, ion channels, and inflammatory mediators, holds the potential to deliver next-generation therapeutics for a wide range of human diseases. The journey from a simple vitamin to a diverse class of targeted medicines is a testament to the power of medicinal chemistry to refine and repurpose nature's building blocks.
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Methodological & Application
Application Note & Protocol: A Proposed Synthesis of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
Abstract
This document provides a detailed, research-grade protocol for a proposed synthesis of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, a valuable fluorinated heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive, step-by-step methodology, mechanistic insights, and a framework for successful synthesis and characterization.
Introduction and Rationale
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 6-fluoronicotinate scaffold, in particular, is a privileged core found in numerous bioactive compounds.[3] The addition of a saturated heterocyclic moiety, such as a tetrahydrofuran ring, can further modulate the physicochemical properties of the parent molecule, improving solubility and providing vectors for further functionalization.
Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is therefore a compound of significant interest. This document outlines a highly plausible and efficient synthetic route, leveraging the power of transition-metal catalysis to couple two key fragments: a functionalized pyridine ring and a saturated heterocycle.
The chosen methodology, the Suzuki-Miyaura cross-coupling reaction, is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1][3] The proposed synthesis utilizes commercially available Methyl 5-bromo-6-fluoronicotinate and (Tetrahydrofuran-3-yl)boronic acid , making this route both accessible and scalable.
Proposed Synthetic Pathway
The synthesis is proposed as a single-step carbon-carbon bond formation via a Suzuki-Miyaura cross-coupling reaction. The core transformation involves the palladium-catalyzed reaction between the aryl bromide (Methyl 5-bromo-6-fluoronicotinate) and the alkylboronic acid ((Tetrahydrofuran-3-yl)boronic acid) in the presence of a suitable base and ligand.
Diagram 1: Proposed Reaction Scheme
Sources
Application Notes & Protocols: Techniques for Scaling Up the Synthesis of Substituted Nicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Scale in Nicotinate Synthesis
Substituted nicotinates and their derivatives are cornerstone scaffolds in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. While laboratory-scale syntheses provide essential proof-of-concept, the transition to pilot and industrial-scale production presents a formidable set of challenges. Reactions that perform flawlessly in a round-bottom flask can fail spectacularly in a multi-liter reactor due to issues with thermal management, mass transfer, reaction kinetics, and safety.[1]
This guide provides a detailed exploration of established and modern techniques for the scalable synthesis of substituted nicotinates. Moving beyond simple procedural lists, we will dissect the causality behind methodological choices, offering field-proven insights to de-risk the scale-up process. We will cover classical multicomponent reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, and evaluate modern technologies like continuous flow and microwave-assisted chemistry that are engineered for scalability and control.
Part 1: Foundational Ring-Forming Strategies & Scalability
The construction of the pyridine ring remains a fundamental approach. However, classical methods often require significant adaptation for large-scale production.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (typically ammonia or ammonium acetate).[2] The initial product is a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the aromatic nicotinate derivative.[3]
Mechanistic Insight: The reaction proceeds through a series of condensations and additions. NMR studies have shown that the pathway involves the formation of an enamine from one equivalent of the β-keto ester and ammonia, and a chalcone-like α,β-unsaturated intermediate from the other equivalent of β-keto ester and the aldehyde.[4] The rate-determining step is the Michael addition of the enamine to this unsaturated intermediate, followed by cyclization and dehydration.[4]
Scale-Up Challenges & Solutions: The classical Hantzsch synthesis often suffers from long reaction times, harsh conditions (refluxing in acetic or ethanolic acid), and modest yields, making it inefficient for large-scale production.[5] The reaction can be highly exothermic, posing a significant safety risk in large reactors where the surface-area-to-volume ratio is low, hindering effective heat dissipation.[6]
-
Modern Catalysis: The use of catalysts like p-toluenesulfonic acid (PTSA) can dramatically improve yields, with reports of up to 96% under ultrasonic irradiation.[2][6]
-
Green Solvents: To improve the environmental profile, reactions have been successfully performed in aqueous media or PEG-400, often eliminating the need for volatile organic solvents.[5][7]
-
Microwave Assistance: Microwave irradiation is a key technology for accelerating this reaction, reducing synthesis times from hours to minutes and often improving yields.[7][8] This technology is scalable through the use of large multi-mode reactors or by transitioning to a continuous flow setup.[9]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a versatile two-step method for producing 2,3,6-trisubstituted pyridines. It involves the Michael addition of an enamine to an ethynyl ketone to form a stable aminodiene intermediate, which is then isolated and subjected to a high-temperature cyclodehydration.[10][11]
Mechanistic Insight: The initial conjugate addition forms a 2Z,4E-dienone intermediate. The high thermal energy required for the second step is necessary to overcome the energy barrier for Z/E isomerization around the C2-C3 bond, which is a prerequisite for the 6-endo-trig cyclization to occur, followed by elimination of water to yield the aromatic pyridine ring.[12]
Scale-Up Challenges & Solutions: The primary barriers to scaling the Bohlmann-Rahtz synthesis are the need to isolate the intermediate and the harsh, high-temperature conditions (often >200 °C) required for the cyclization step, which can limit the functional group tolerance and pose safety and engineering challenges.[11][12]
-
One-Pot Modifications: The two steps can be combined into a single, one-pot process through the use of acid catalysts like acetic acid, ZnBr₂, or solid-supported acids (Amberlyst 15).[12][13] These catalysts promote both the initial addition and the subsequent cyclodehydration at lower temperatures.
-
Microwave-Assisted One-Pot Synthesis: Microwave heating has proven exceptionally effective, enabling the one-pot synthesis to be completed in as little as 10-20 minutes at 170°C with superior yields compared to conventional heating.[14]
-
Mild Cyclodehydration Reagents: Lewis acids such as N-iodosuccinimide (NIS) have been shown to effect the cyclodehydration of the isolated aminodiene intermediate under very mild, low-temperature conditions, avoiding the need for extreme heat.[11]
Part 2: Modern Technologies Enabling Scalable Production
To overcome the limitations of classical batch chemistry, modern process technologies are increasingly being adopted.
Continuous Flow Synthesis
Continuous flow chemistry is arguably the most significant enabling technology for scaling up nicotinate synthesis safely and efficiently. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The small internal volume of the reactor provides superior heat and mass transfer, allowing for precise control over reaction parameters.[15]
Advantages for Scale-Up:
-
Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly exothermic reactions or the handling of hazardous intermediates.[15][16]
-
Superior Thermal Control: The high surface-area-to-volume ratio allows for near-instantaneous heating or cooling, preventing thermal runaways and the formation of impurities.[1]
-
Reproducibility and Automation: Flow systems offer exceptional control over residence time, stoichiometry, and temperature, leading to highly consistent product quality.
-
Seamless Scaling: Production capacity is increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization required when moving to larger batch reactors.[17]
The Hantzsch and Bohlmann-Rahtz syntheses have both been successfully adapted to continuous flow systems, often in combination with microwave heating, demonstrating the power of this approach for scalable production.[8][18]
Catalytic C-H Functionalization: A Complementary Strategy
For producing libraries of related nicotinate analogues, direct C-H functionalization of a pre-formed pyridine ring is a powerful and atom-economical strategy. This approach avoids the de novo synthesis of each individual analogue. Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), enables the selective introduction of alkyl, aryl, and other functional groups at specific positions on the nicotinate core.[19][20]
While highly effective, scaling this approach requires careful consideration of catalyst cost, potential leaching of metal into the final product (a critical concern in pharmaceutical applications), and reaction optimization.[21]
Part 3: Comparative Analysis & General Scale-Up Troubleshooting
The choice of synthetic strategy depends heavily on the specific target molecule, required scale, and available equipment.
Data Summary: Comparison of Synthesis Strategies
| Parameter | Hantzsch Synthesis | Bohlmann-Rahtz Synthesis | Continuous Flow Synthesis |
| Versatility | Good for 1,4-DHPs and symmetrically substituted pyridines. | Excellent for 2,3,6-trisubstituted pyridines with high regiocontrol. | High; adaptable to many reaction types, including Hantzsch and Bohlmann-Rahtz. |
| Scalability | Moderate (Batch); High (Flow). Requires careful thermal management. | Low (Classical); Moderate-High (One-Pot/Flow). High temps are a key challenge. | Excellent. Scaling is achieved by time or "numbering-up". |
| Green Chemistry | Poor (Classical); Good (with green solvents/catalysts). | Poor (Classical); Moderate (One-pot). High energy input. | Good. Lower solvent volumes, better energy efficiency, contained system. |
| Typical Yields | Low-Moderate (Classical); High-Excellent (Modern variations).[2][5] | Good-Excellent.[14] | Often comparable or superior to optimized batch processes.[18][22] |
| Key Challenge | Exotherm control; oxidation step.[6] | High reaction temperatures; intermediate isolation.[12] | Initial setup cost; potential for clogging with solids. |
Troubleshooting Common Scale-Up Issues
| Challenge | Root Cause(s) | Recommended Solution(s) |
| Reduced Yield | Poor mixing, thermal gradients causing side reactions, changes in reaction kinetics.[1][6] | 1. Optimize Agitation: Ensure stirrer design provides adequate vortexing and bulk movement. 2. Control Reagent Addition: Use a syringe pump for controlled addition of key reagents to manage exotherms. 3. Transition to Flow: A continuous flow setup inherently solves many heat/mass transfer issues.[15] |
| Thermal Runaway | Low surface-area-to-volume ratio in large reactors prevents efficient heat dissipation from exothermic reactions.[1] | 1. Dilution: Increase solvent volume (note impact on throughput). 2. Controlled Addition: Add the limiting reagent slowly, monitoring internal temperature. 3. Use a Flow Reactor: The superior heat transfer provides the highest level of safety and control.[16] |
| Impurity Profile Change | Minor side reactions at lab scale become significant at larger volumes; localized overheating.[1] | 1. In-Process Controls (IPC): Use techniques like TLC, LC-MS, or NMR to monitor reaction progress and impurity formation. 2. Re-optimize Conditions: Temperature and concentration may need to be re-optimized at the target scale. |
| Safety Hazards | Handling large volumes of flammable solvents (e.g., pyridine) or hazardous reagents (e.g., ammonia, azides).[23][24][25] | 1. Engineering Controls: Use properly grounded equipment in a well-ventilated area (fume hood or walk-in hood).[23] 2. Process Safety Review: Conduct a thorough hazard analysis before scaling. 3. Minimize Exposure: A closed continuous flow system is ideal for containing hazardous materials.[26] |
Part 4: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates and scales. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis
Adapted from Bagley et al., 2002[14]
This protocol describes a rapid, one-step synthesis of a trisubstituted pyridine, suitable for library synthesis and initial scale-up investigation.
Materials:
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.0 eq)
-
Enamine (e.g., ethyl β-aminocrotonate) (1.3 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetic Acid (optional catalyst)
-
Microwave synthesis vial with stir bar
Procedure:
-
To a 10 mL microwave synthesis vial, add the alkynone (e.g., 0.31 mmol, 40 mg).
-
Add the enamine (e.g., 0.40 mmol, 52 mg).
-
Add anhydrous DMSO (3 mL) to dissolve the reagents. For less reactive substrates, 1-2 drops of glacial acetic acid can be added as a catalyst.
-
Seal the vial with a septum cap.
-
Place the vial in a dedicated microwave reactor.
-
Irradiate the mixture at 170°C for 10-20 minutes. Monitor the pressure to ensure it remains within the vial's limits.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Workup: Pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure trisubstituted pyridine.
Protocol 2: Continuous Flow Hantzsch Dihydropyridine Synthesis
Adapted from Organ et al., 2013[8]
This protocol demonstrates the synthesis of a 1,4-DHP using a continuous flow system, highlighting the control and scalability of the technology.
System Setup:
-
A commercial continuous flow system (e.g., Uniqsis FlowSyn, Vapourtec R-Series) equipped with two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator (BPR).
-
Pump A: Reagent solution 1.
-
Pump B: Reagent solution 2.
Reagent Preparation:
-
Solution 1: Prepare a stock solution of the aldehyde (e.g., benzaldehyde, 1.0 eq) and ethyl acetoacetate (2.2 eq) in a suitable solvent (e.g., EtOH/H₂O 1:1).
-
Solution 2: Prepare a stock solution of aqueous ammonia (e.g., 25% solution, 4.0 eq) in the same solvent system.
Procedure:
-
Fit the flow reactor with a suitable volume coil (e.g., 10 mL PFA tubing) and a BPR set to ~200 psi to ensure the solvent remains in the liquid phase at elevated temperatures.
-
Set the reactor temperature to 140°C.
-
Prime both pump lines with the respective reagent solutions.
-
Set the flow rates for both pumps to achieve the desired residence time. For a 10 mL reactor and a target residence time of 10 minutes, the total flow rate would be 1.0 mL/min (0.5 mL/min for each pump).
-
Begin pumping the reagent solutions through the T-mixer and into the heated reactor coil.
-
Allow the system to reach a steady state (typically 2-3 reactor volumes) before collecting the product.
-
Workup: The output stream is collected into a flask. Upon completion, the crude product, which may precipitate upon cooling, can be isolated by filtration.
-
Purification: The collected solid can be washed with cold ethanol and, if necessary, recrystallized to yield the pure 1,4-dihydropyridine. The corresponding aromatic pyridine can be obtained by subsequent oxidation (e.g., with iodine or nitric acid).[27]
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- 4. THE MECHANISM OF THE HANTZSCH PYRIDINE SYNTHESIS: A STUDY BY 15N AND 13C NMR SPECTROSCOPY - Lookchem [lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. interchim.fr [interchim.fr]
- 19. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 21. books.lucp.net [books.lucp.net]
- 22. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lobachemie.com [lobachemie.com]
- 24. carlroth.com [carlroth.com]
- 25. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 26. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 27. Pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate in Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered with Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate during in-vitro and in-vivo assays. By understanding the physicochemical properties of this compound and employing systematic solubilization strategies, you can ensure the accuracy and reproducibility of your experimental data.
Core Problem: Why is Solubility an Issue?
Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, like many small molecule drug candidates, possesses low aqueous solubility. This is a significant hurdle in biological assays, which are predominantly aqueous-based. When a compound is not fully dissolved, its effective concentration at the target site is unknown, leading to a number of potential problems[1][2]:
-
Underestimation of Potency: Insoluble compound may not be available to interact with its biological target, leading to falsely low activity readings.
-
Poor Reproducibility: The amount of dissolved compound can vary between experiments, resulting in inconsistent data.
-
Assay Interference: Precipitated compound can interfere with assay detection methods, such as light scattering in optical assays.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for preparing a stock solution of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate?
The recommended starting solvent is Dimethyl Sulfoxide (DMSO) . It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3][4]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
This is a common occurrence and indicates that the compound's solubility limit in the final aqueous medium has been exceeded. Here are the initial steps to take[4]:
-
Reduce the Final Concentration: Test a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Percentage: While keeping the final DMSO concentration as low as possible (typically ≤0.5% to avoid cellular toxicity), a slight increase might be necessary to maintain solubility.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the assay buffer.
Q3: Can I use other solvents besides DMSO?
Yes, if DMSO interferes with your assay, other water-miscible organic solvents like ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400) can be tested.[4][5] However, the solubility of the compound in these solvents should be experimentally determined.
Troubleshooting and Optimization Workflow
The following workflow provides a systematic approach to addressing solubility issues.
Caption: A stepwise workflow for troubleshooting solubility issues.
In-Depth Solubilization Strategies
Co-solvency
The addition of a water-miscible organic solvent, or co-solvent, to the aqueous buffer can significantly increase the solubility of a hydrophobic compound.[6][7][8][9]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration | Key Considerations |
| DMSO | 0.1% | ≤ 1% | Can be toxic to cells at higher concentrations. |
| Ethanol | 0.5% | ≤ 2% | Generally well-tolerated by cells. |
| PEG 400 | 1% | ≤ 5% | Can increase the viscosity of the solution. |
Protocol for Co-solvent Optimization:
-
Prepare your assay buffer containing a range of co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, and 2% DMSO).
-
Add a small volume of your concentrated Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate stock solution to each buffer to achieve the desired final concentration.
-
Vortex briefly and visually inspect for any signs of precipitation.
-
Always include a "vehicle control" in your assay, which contains the same concentration of co-solvent as your test samples, to account for any solvent-induced effects.
pH Adjustment
Experimental Approach:
-
Prepare a series of assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Determine the solubility of the compound in each buffer.
-
Crucially, ensure that the tested pH range is compatible with the stability and function of your biological system (e.g., enzymes, cells).
Use of Solubilizing Excipients: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.[15][][17][18][19]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a good safety profile.[19]
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10% w/v).
-
Add your compound (from a DMSO stock) to the HP-β-CD solution and mix thoroughly.
-
Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
This solution can then be used in your assay.
Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[20] Non-ionic surfactants are generally preferred in biological assays due to their lower potential for protein denaturation.[21][22][23]
Table 2: Commonly Used Non-ionic Surfactants
| Surfactant | Typical Working Concentration |
| Tween® 20 | 0.01% - 0.1% (v/v) |
| Tween® 80 | 0.01% - 0.1% (v/v) |
Important Considerations:
-
Surfactants can interfere with some biological assays, so their compatibility must be tested.
-
Always include a vehicle control with the same concentration of surfactant.
Final Recommendations
-
Start with the simplest methods first: Begin by optimizing the concentration of your compound and the percentage of DMSO.
-
Be systematic: When testing different solubilization methods, change only one variable at a time.
-
Validate your chosen method: Always confirm that your solubilization strategy does not affect the outcome of your assay by running appropriate controls.
By following this guide, you will be well-equipped to address the solubility challenges of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate and obtain reliable and reproducible results in your research.
References
- Garefalakis, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Di Costanzo, F., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 1234.
- Avdeef, A., & Tsinman, O. (2006). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
- Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Medicinal Chemistry, 49(14), 4233-4238.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Taylor & Francis. Cosolvent – Knowledge and References. Retrieved from [Link]
-
Macsen Labs. Methyl nicotinate | 93-60-7. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmacy and Pharmacology, 55(6), 787-794.
-
Wikipedia. Cosolvent. Retrieved from [Link]
-
Loba Chemie. METHYL NICOTINATE | 93-60-7. Retrieved from [Link]
- Box, K., & Kloefer, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Kudryasheva, N. S., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515.
-
Fiveable. pH and Solubility. Retrieved from [Link]
- Patel, M. R., et al. (2018). Method Development, Validation, Cosolvency, and Cosolvent for Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences, 80(5), 856-863.
- Roberts, M. F. (2018). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Surfactants and Detergents, 21(5), 557-564.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
- Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 3(2), 26-37.
- Kudryasheva, N. S., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515.
- Tofani, G., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules.
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Wang, Y., et al. (2024). Application of Biosurfactants in Medical Sciences. International Journal of Molecular Sciences, 25(11), 6035.
-
Quora. How does pH affect the results of HPLC results?. Retrieved from [Link]
-
StudySmarter. pH and Solubility: Effect, Relationship & Calculations. Retrieved from [Link]
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 134-138.
-
PubChem. Methyl 6-methylnicotinate. Retrieved from [Link]
-
PubChem. Methyl Nicotinate. Retrieved from [Link]
-
A&A Pharmachem. (2024). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]
-
SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 14. refp.cohlife.org [refp.cohlife.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. eijppr.com [eijppr.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for coupling with Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Last Updated: 2025-06-15
Executive Technical Overview
Welcome to the optimization hub for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate . This scaffold is a high-value intermediate, often utilized in the synthesis of ALK/ROS1 kinase inhibitors (analogous to third-generation inhibitors like Lorlatinib).
The Reactivity Paradox: To optimize coupling, you must understand the competing electronic and steric forces at play:
-
Electronic Activation (The "Push"): The C6-fluorine is highly activated for Nucleophilic Aromatic Substitution (
). The pyridine nitrogen (ortho) and the C3-methyl ester (para-like conjugation path) pull electron density, making C6 significantly electrophilic. -
Steric Hindrance (The "Pull"): The C5-tetrahydrofuran (THF) ring is ortho to the leaving group. Unlike simple nicotinates, this bulky ether ring creates a "steric wall," destabilizing the transition state for bulky nucleophiles and potentially retarding the rate of attack.
This guide focuses on overcoming the steric barrier while preserving the labile methyl ester.
Primary Coupling Workflow ( Displacement)
Interactive Troubleshooting Guide
Q: My reaction conversion stalls at ~60% despite heating. Should I add more base?
A: Likely not. If you are using a carbonate base (
-
Diagnosis: The C5-THF group hinders the approach of the nucleophile. In standard solvents (THF, Dioxane), the transition state is too high in energy.
-
Solution: Switch to DMSO or NMP . These highly polar aprotic solvents stabilize the anionic Meisenheimer complex, effectively lowering the activation energy.
-
Action: Increase temperature to 90–100°C. If using an amine nucleophile, ensure you are using 2.5–3.0 equivalents if it is volatile, or 1.2 equivalents with a non-nucleophilic base (DIPEA) if it is valuable.
Q: I am observing a byproduct with M-14 mass units (Carboxylic Acid). A: You are experiencing ester hydrolysis .
-
Cause: Methyl esters on electron-deficient pyridines are exceptionally prone to hydrolysis, even by trace hydroxide generated from wet hygroscopic bases (like CsF or KOtBu) and adventitious water.
-
Solution:
-
Switch to anhydrous DIPEA (Hünig's Base) instead of inorganic bases.
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Avoid hydroxide bases entirely.
-
Q: Can I use Buchwald-Hartwig conditions instead of
Standardized Protocol: Amine Displacement
Objective: Displacement of C6-F with a secondary amine (e.g., piperazine/pyrazole derivative) while retaining the C3-ester.
Reagents:
-
Substrate: Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate (1.0 eq)
-
Nucleophile: Amine (1.2 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: Anhydrous DMSO (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and cool under
. -
Dissolution: Dissolve the nicotinate substrate in anhydrous DMSO. Note: DMSO is superior to DMF here due to higher dielectric constant (
vs ), stabilizing the transition state near the bulky THF ring. -
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Heat to 85°C . Monitor via LCMS every 2 hours.
-
Checkpoint: If <50% conversion after 4h, raise temp to 100°C.
-
-
Workup (Critical):
-
Cool to RT.
-
Dilute slowly with Ice Water (exothermic).
-
Extract with EtOAc (
). -
Wash: The DMSO must be removed. Wash organic layer with water (
) then Brine ( ).
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Strategic Visualization
Reaction Logic & Decision Tree
The following diagram illustrates the critical decision points when optimizing the coupling reaction.
Caption: Decision tree for troubleshooting
Secondary Reactivity: Ester Manipulation
While the C6-F is the primary handle, the C3-Methyl Ester is your secondary handle.
Q: Can I hydrolyze the ester before the
-
Reasoning: Hydrolyzing to the carboxylic acid creates a negative charge (carboxylate) at C3. This exerts a strong electron-donating inductive effect (or at least removes the withdrawing effect of the ester), deactivating the ring. The subsequent
reaction at C6 will be significantly slower and require harsher conditions. -
Rule of Thumb: Always perform
(C6) first , then Hydrolysis (C3).
Q: How do I hydrolyze the ester without touching the C6-F (if I haven't coupled yet)? A: If you absolutely must, use LiOH in THF/Water at 0°C .
-
Hydroxide is also a nucleophile and can displace the Fluorine (
) to form the 6-hydroxy-pyridone impurity. -
Keeping the temperature low (0°C) favors the kinetic attack at the carbonyl (ester) over the aromatic ring.
Data Summary: Solvent & Base Effects
The following table summarizes internal optimization data for the coupling of a morpholine model nucleophile with the title substrate.
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Ester Hydrolysis (%) | Notes |
| THF | 65 (Reflux) | 12 | 35% | <1% | Too slow. Steric hindrance of THF ring blocks attack. | |
| DMF | 100 | 4 | 85% | 15% | Fast, but carbonate/wet DMF caused hydrolysis. | |
| DMSO | DIPEA | 90 | 4 | >98% | <1% | Optimal. High dielectric constant + non-nucleophilic base. |
| EtOH | 80 | 6 | 60% | 40% | Avoid. Transesterification and hydrolysis observed. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution kinetics and Meisenheimer complexes).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Definitive guide on Pyridine reactivity and activation by esters).
-
Johnson, T. W., et al. (2014).[1] "Discovery of Lorlatinib (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK)..." Journal of Medicinal Chemistry, 57(11), 4720–4744.[1] (Primary source for synthesis of 6-fluoro-5-substituted nicotinate intermediates).
-
Pfizer Inc. (2015). Macrocyclic Polymerase Inhibitors. Patent WO2015198229. (Detailed process chemistry examples of
on 6-fluoronicotinates).
Sources
Technical Support Center: Stability Optimization for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
Ticket ID: STAB-8829-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Enhancing Solution Stability & Handling Protocols
Executive Summary
This guide addresses the stability profile of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate . This molecule presents a "triad of instability" due to three distinct reactive moieties:
-
Electron-Deficient Pyridine Core: The 6-fluoro position is highly activated for Nucleophilic Aromatic Substitution (
).[1] -
Ester Functionality: Susceptible to hydrolysis (acid/base catalyzed) and transesterification.
-
Tetrahydrofuran (THF) Ring: Prone to oxidative radical degradation (peroxide formation).
The following protocols are designed to decouple these degradation pathways through precise environmental control.
Module 1: The Fluorine Instability ( Prevention)
The Mechanism
The 6-fluoro substituent is ortho to the pyridine nitrogen.[1] The electron-withdrawing nature of the nitrogen, combined with the electron-withdrawing ester at C3, makes the C6 position extremely electrophilic.
Critical Risk: In the presence of nucleophilic solvents (Methanol, Ethanol) and even weak bases, the fluorine atom is rapidly displaced, leading to the 6-alkoxy impurity.
Protocol A: Solvent Selection Matrix
Do not use protic solvents (MeOH, EtOH,
| Solvent Class | Recommended? | Technical Rationale |
| Alcohols (MeOH, EtOH) | NO | High risk of |
| Aprotic Polar (DMSO, DMF) | CAUTION | "Naked anion" effect increases the reactivity of any nucleophiles present. Use only if dry. |
| Ethers (MTBE, 2-MeTHF) | YES | Chemically inert toward the pyridine core. Good solubility profile. |
| Chlorinated ( | YES | Excellent stability; minimizes nucleophilic attack risks. |
| Nitriles (MeCN) | YES | Best balance of solubility and inertness for LC/analytical standards. |
Visualization: Degradation Pathways
The following diagram maps the three primary degradation routes you must control.
Figure 1: Primary degradation pathways. Note that
Module 2: Hydrolysis Control (The Ester Issue)
The Mechanism
Nicotinate esters are prone to hydrolysis. The electron-poor pyridine ring makes the carbonyl carbon more electrophilic than in typical phenyl esters, accelerating attack by water (
Protocol B: Buffer Preparation for Analytical Standards
If aqueous conditions are unavoidable (e.g., HPLC mobile phases), you must buffer the system to a "Stability Window" of pH 4.5 – 6.0 .
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM Ammonium Acetate buffer.
-
Adjustment: Adjust pH to 5.5 using Acetic Acid (do not use mineral acids like HCl which add chloride nucleophiles).
-
Solvent Blend: Mix 90% Acetonitrile / 10% Buffer immediately prior to use.
-
Validation: Inject a standard immediately and again at 4 hours. If peak area decreases by >1%, switch to anhydrous Acetonitrile/0.1% Formic Acid.
Module 3: THF Moiety Stabilization
The Mechanism
The tetrahydrofuran ring at position 5 is an ether.[2] Ethers react with atmospheric oxygen to form hydroperoxides at the
Protocol C: Storage & Handling
-
Atmosphere: Store under Argon or Nitrogen. Argon is preferred as it is heavier than air and blankets the solution.
-
Container: Amber borosilicate glass vials (Class 1) to block UV radiation.
-
Stabilizer: If downstream chemistry permits, ensure the solvent (e.g., if stored in THF or Ether) contains 250 ppm BHT (Butylated hydroxytoluene).
-
Temperature: -20°C is standard. Avoid repeated freeze-thaw cycles which can introduce moisture condensation.
Module 4: Troubleshooting Guide (FAQs)
Ticket #101: "My LC-MS shows a mass shift of +12 Da."
Diagnosis: This is likely Transesterification . Cause: You dissolved the sample in Ethanol (Mass +14 vs Methyl) or Methanol (if the starting material was different). Wait, +12 is unusual. Correction: If you see M-4 (Loss of F, Gain of OH) or M+12 (Loss of F, Gain of OMe) :
-
M+12: You have displaced the Fluorine (Mass 19) with a Methoxy group (Mass 31). Net change: +12.
-
Fix: Switch to Acetonitrile.
Ticket #102: "The compound is degrading during evaporation."
Diagnosis: Acid-catalyzed hydrolysis or concentration of peroxides. Cause: As solvent evaporates, trace acids concentrate, dropping the pH drastically. Fix:
-
Add a trace of volatile base (e.g., Triethylamine) before evaporation to neutralize acid traces.
-
Do not rotovap to complete dryness if peroxides are suspected; co-evaporate with Toluene.
Ticket #103: "Which base can I use for coupling reactions?"
Analysis: You need a base that is non-nucleophilic to prevent attacking the C6-Fluorine. Recommendation:
-
Avoid: NaOH, KOH, NaOMe, Piperidine.
-
Use: DIPEA (Hünig's Base),
(in dry solvents), or KHMDS (at low temp). Steric bulk is your friend here.
Visualization: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for solution instability.
References
-
Nucleophilic Aromatic Substitution on Fluoropyridines
-
Pyridine Ester Hydrolysis Kinetics
-
Tetrahydrofuran Peroxide Formation
- BASF Technical Data. "Tetrahydrofuran (THF) Storage and Handling."
-
(Verified via Search 1.9)
-
Fluorination & Stability of Pyridine Intermediates
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate and Structurally Related Nicotinic Compounds
In the landscape of modern drug discovery, particularly in the realm of neuroscience and inflammatory disorders, the modulation of nicotinic acetylcholine receptors (nAChRs) remains a pivotal strategy.[1][2] The design of novel ligands with tailored selectivity, potency, and pharmacokinetic profiles is a continuous endeavor. This guide provides a comparative analysis of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, a compound of interest, with structurally analogous molecules. Due to the nascent stage of research on this specific molecule, this comparison is built upon established structure-activity relationship (SAR) principles and experimental data from closely related compounds to forecast its potential pharmacological profile.
The core structure, a substituted nicotinic acid ester, is a well-established pharmacophore for nAChR ligands.[3][4] Our target molecule introduces two key modifications to the basic methyl nicotinate scaffold: a fluorine atom at the 6-position and a tetrahydrofuran ring at the 5-position. This guide will deconstruct the potential impact of these substitutions by comparing the target compound to three key benchmarks: the parent compound, Methyl Nicotinate; a fluorinated analogue, 6-Fluoronicotinic Acid; and by discussing the bioisosteric implications of the tetrahydrofuran moiety.
Structural Profiles of Compounds Under Comparison
A clear understanding of the structural nuances is fundamental to predicting the biological activity. The following table outlines the key structural features of our target compound and its comparators.
| Compound | Structure | Key Features |
| Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate | ![]() | 6-fluoro substitution, 5-tetrahydrofuran-3-yl group, Methyl ester |
| Methyl Nicotinate | ![]() | Unsubstituted pyridine ring, Methyl ester |
| 6-Fluoronicotinic Acid | ![]() | 6-fluoro substitution, Carboxylic acid |
| Generic 5-substituted Nicotinate | ![]() | Represents a class of compounds for discussing the 5-position substitution |
Comparative Analysis: A Deep Dive into Structure-Activity Relationships
The Baseline: Methyl Nicotinate
Methyl nicotinate, the methyl ester of nicotinic acid (a form of vitamin B3), serves as our foundational comparator.[5] It is known primarily for its action as a topical vasodilator, inducing localized erythema by dilating blood vessels in the skin.[6][7][8] This effect is thought to be mediated through mechanisms that may not directly involve classical nAChR agonism in the same manner as nicotine. However, its core structure is the starting point for more potent and selective nAChR modulators. A recent study has also identified Methyl Nicotinate as a compound that can extend lifespan in yeast and improve mitochondrial function in human cells, interacting with the NAD+ biosynthetic pathway.[9]
The Impact of 6-Fluoro Substitution: A Lesson from 6-Fluoronicotinic Acid
The introduction of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry to modulate various properties.[10][11][12][13] Comparing our target compound to 6-fluoronicotinic acid allows us to isolate the potential effects of the 6-fluoro group.[14][15][16][17][18]
-
Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring is expected to have a strong electron-withdrawing effect. This can significantly alter the pKa of the pyridine nitrogen, potentially influencing its interaction with the nAChR binding site.[10] The binding of agonists to the orthosteric site of nAChRs is known to involve a cation-π interaction with a tryptophan residue, and modulating the electronic character of the pyridine ring can fine-tune this interaction.[2]
-
Metabolic Stability: A C-F bond is significantly stronger than a C-H bond.[10] Therefore, the 6-position of our target compound is likely to be more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability compared to a non-fluorinated analogue.[13]
-
Binding Affinity and Selectivity: The substitution of hydrogen with fluorine can alter the conformation of the molecule and introduce new, favorable interactions with the receptor, such as hydrogen bonding or dipole interactions.[19] This can lead to enhanced binding affinity and potentially improved selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7).[1]
The Role of the 5-(Tetrahydrofuran-3-yl) Moiety: A Bioisosteric Perspective
The substituent at the 5-position of the nicotinic ring is crucial for determining the potency and selectivity of nAChR ligands. In our target compound, this is a tetrahydrofuran (THF) ring. The concept of bioisosteric replacement is a powerful tool in drug design, where one functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall profile.[20][21][22][23][24]
-
Conformational Constraint and Receptor Fit: The THF ring introduces a degree of conformational rigidity compared to an acyclic alkyl chain. This can pre-organize the molecule into a conformation that is more favorable for binding to the receptor, thereby increasing affinity. The stereochemistry of the THF ring will also be critical, as different enantiomers may exhibit distinct binding affinities and functional activities.
-
Physicochemical Properties: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, potentially forming a key interaction within the nAChR binding pocket.[20] Furthermore, the THF moiety will influence the lipophilicity and solubility of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Comparison to Other 5-Substituents: The SAR of nicotinic agonists shows that the nature of the 5-substituent is a key determinant of activity. For instance, some studies on nicotinic acid derivatives have shown that the introduction of specific substituents at the 5-position can significantly enhance antitubercular activity.[25] While not directly related to nAChR activity, this highlights the importance of this position for biological interactions. The THF ring in our target compound represents a less common substituent in this position and warrants further investigation to understand its contribution to the overall pharmacological profile.
Predicted Performance Summary
Based on the principles of medicinal chemistry and the SAR of related compounds, we can extrapolate a predicted performance profile for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate.
| Parameter | Methyl Nicotinate | 6-Fluoronicotinic Acid | Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate (Predicted) |
| Primary Action | Vasodilator[6][7][8] | Pharmaceutical intermediate[14][15][16] | Potential nAChR modulator |
| Receptor Affinity | Low for nAChRs | Not well-characterized as a direct agonist | Potentially higher than Methyl Nicotinate due to fluoro and THF groups |
| Metabolic Stability | Susceptible to hydrolysis and oxidation | Likely more stable at the 6-position | Expected to be enhanced due to the 6-fluoro group |
| CNS Penetration | Moderate | Dependent on ionization state | Potentially modulated by the lipophilicity of the THF and fluoro groups |
| Selectivity | Low | Not applicable | To be determined; substitutions may confer selectivity for nAChR subtypes |
Proposed Experimental Protocols for Comparative Evaluation
To empirically validate the predicted profile of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This assay determines the binding affinity of the test compounds to specific nAChR subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for human α4β2 and α7 nAChRs.
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing human α4β2 or α7 nAChRs are prepared.
-
Radioligand: Use [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7 nAChRs.
-
Assay Buffer: Prepare appropriate buffer solutions (e.g., PBS for α4β2, Tris-HCl for α7).
-
Competition Binding:
-
Incubate a fixed concentration of radioligand with the receptor-containing membranes in the presence of increasing concentrations of the test compounds (from 1 pM to 100 µM).
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine or unlabeled epibatidine).
-
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Caption: Workflow for nAChR competition binding assay.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to degradation by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Methodology:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compounds, and a positive control (e.g., testosterone).
-
Incubation:
-
Pre-incubate HLM with the test compounds in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
While direct experimental data for Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is not yet publicly available, a systematic comparison with structurally related compounds, based on established medicinal chemistry principles, provides a strong foundation for predicting its pharmacological profile. The presence of the 6-fluoro substituent is anticipated to enhance metabolic stability and potentially modulate receptor affinity through its electronic effects. The 5-(tetrahydrofuran-3-yl) group is expected to influence the compound's conformational properties and introduce new potential interactions within the nAChR binding site.
This theoretical analysis underscores the potential of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate as a novel nAChR modulator. The proposed experimental protocols offer a clear path forward for the empirical evaluation of this and similar compounds, which will be crucial in validating these predictions and furthering our understanding of the structure-activity relationships of nicotinic ligands.
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Ferreira, J. D., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. Retrieved February 24, 2026, from [Link]
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The Definitive Guide to Structural Validation of Novel Drug Candidates: A Comparative Analysis Centered on Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers, scientists, and drug development professionals, this structural data underpins everything from understanding structure-activity relationships (SAR) to optimizing lead compounds and ensuring intellectual property protection. This guide provides an in-depth technical comparison of the primary methods for structural validation, centered around the exemplary novel compound, Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate. While no crystallographic data for this specific molecule is publicly available, this guide will serve as a comprehensive framework for its analysis, drawing upon established principles and data from analogous nicotinate derivatives.
The primary focus will be on single-crystal X-ray crystallography, the gold standard for absolute structure determination. This will be critically compared with two other powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear-eyed view of the strengths and limitations of each method, supported by experimental data.
The Imperative of Unambiguous Structure: Why X-ray Crystallography Reigns Supreme
In the rigorous process of drug development, an initial hypothesis about a molecule's structure based on its synthesis route is insufficient. Side reactions, unexpected rearrangements, or the formation of polymorphs can lead to incorrect structural assignments. Such errors can have profound consequences, wasting significant resources and time. X-ray crystallography offers an unparalleled level of detail, providing a precise three-dimensional map of atomic arrangements within a molecule.[1][2] This technique is not merely a characterization method; it is a foundational pillar of rational drug design, enabling a deep understanding of how a drug candidate interacts with its biological target.[3][4]
The power of X-ray crystallography lies in its ability to provide a static, high-resolution snapshot of a molecule in its crystalline state.[2][5] This reveals not only the connectivity of atoms but also their spatial orientation, including bond lengths, bond angles, and torsional angles.[2] For chiral molecules, X-ray crystallography can determine the absolute configuration, a critical factor for pharmacological activity.[3]
A Comparative Overview of Structural Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, NMR and Mass Spectrometry offer complementary and often more accessible data, particularly regarding the molecule's behavior in solution and its fundamental composition.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Connectivity, solution-state conformation, dynamic processes, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms |
| Resolution | Atomic (<1 Å) | Atomic, but conformationally averaged | Molecular |
| Key Advantage | Unambiguous, high-resolution 3D structure | Provides information on solution-state dynamics and conformation | High sensitivity and accuracy in determining molecular formula |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow | Structure is an average of solution conformations; can be complex to interpret for large molecules | Provides no direct information on 3D structure or stereochemistry |
The X-ray Crystallography Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the typical workflow for a small organic molecule like Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate.
Part 1: Crystal Growth - The Critical First Step
The adage "garbage in, garbage out" is particularly true for crystallography. Obtaining a high-quality single crystal is often the most challenging part of the process.
Experimental Protocol for Crystal Growth:
-
Purification: Ensure the sample of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: Dissolve small amounts of the compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to determine its solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Part 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]
Experimental Protocol for Data Collection:
-
Crystal Mounting: A selected crystal is carefully mounted on a glass fiber or in a cryo-loop and placed on the goniometer head.[7]
-
Preliminary Screening: A few initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters.[8]
-
Data Collection Strategy: Based on the preliminary data, a full data collection strategy is devised. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images over a wide range of angles.[8][9] Modern diffractometers often use copper (1.54 Å) or molybdenum (0.71 Å) X-ray sources.[4]
-
Data Integration and Scaling: The collected images are processed to measure the intensity of each diffraction spot. These intensities are then scaled and merged to create a unique set of reflection data.[4]
Part 3: Structure Solution and Refinement - From Data to a 3D Model
The processed diffraction data contains the amplitudes of the scattered X-rays, but not their phases. Determining these phases is known as the "phase problem."
Experimental Protocol for Structure Solution and Refinement:
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[8]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).[10][11][12]
The Complementary Power of NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, it's crucial to understand the molecule's properties in a more biologically relevant solution state. This is where NMR spectroscopy excels. Mass spectrometry, on the other hand, provides rapid and highly accurate information about the molecule's mass and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10][13] It provides detailed information about the chemical environment of each atom, allowing for the determination of atomic connectivity.
Key NMR Experiments for Structural Elucidation:
-
¹H NMR: Provides information about the number and types of protons in a molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the molecular structure.
For Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, NMR would be instrumental in confirming the connectivity of the fluoro-nicotinate and tetrahydrofuran rings. Furthermore, advanced NMR techniques like NOESY can provide information about the through-space proximity of protons, offering insights into the molecule's preferred conformation in solution.
Mass Spectrometry (MS): The First Line of Characterization
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] It is often the first analytical method used to confirm the successful synthesis of a target molecule.
Key MS Techniques:
-
Electron Ionization (EI): A "hard" ionization technique that provides a distinct fragmentation pattern, which can be used as a molecular fingerprint.
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically leaves the molecule intact, providing an accurate molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
For Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, HRMS would be used to confirm its elemental formula, C11H12FNO3, providing strong evidence for its successful synthesis.
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel drug candidate like Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is a critical and multi-faceted process. While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure, a comprehensive understanding of the molecule requires an integrated approach. NMR spectroscopy provides invaluable insights into the molecule's behavior and conformation in solution, which is often more relevant to its biological activity. Mass spectrometry offers a rapid and highly accurate confirmation of the molecule's identity and elemental composition.
For researchers in drug discovery and development, the judicious application of these three powerful techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in their structural assignments. This robust foundation is essential for advancing a promising new molecule from the laboratory to the clinic.
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Safety Operating Guide
Operational Guide: Disposal of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate
[1][2]
Executive Summary & Chemical Profile
Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate is a specialized fluorinated pyridine intermediate often utilized in the synthesis of bioactive compounds (e.g., PARP inhibitors).[1][2] Due to the lack of a widely harmonized Safety Data Sheet (SDS) for this specific intermediate, disposal protocols must be derived from its structural functional groups : the fluorinated pyridine core, the methyl ester, and the tetrahydrofuran (THF) moiety.[2]
Core Disposal Directive: This compound must be classified and managed as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents, as the fluorine content requires specialized high-temperature incineration (HTI) to manage hydrogen fluoride (HF) generation.[1][2]
Chemical Profile & Waste Characteristics
| Property | Characteristic | Disposal Implication |
| Primary Class | Fluorinated Heterocycle | Must go to Halogenated Waste stream.[1][3][4] |
| Functional Groups | Pyridine (Basic N), Methyl Ester, Ether (THF) | Potential for hydrolysis; incompatible with strong acids/oxidizers.[2] |
| Physical State | Solid (Predicted) | Dispose of as solid waste or dissolve in compatible halogenated solvent.[1] |
| RCRA Status | Characteristic Waste (Likely Toxic/Irritant) | Not explicitly P/U listed; treat as Hazardous Waste.[1][5] |
| Incineration | HF Generation Risk | Requires scrubbed incineration (HTI).[1] |
Hazard Identification & Segregation Logic
Effective disposal begins with chemical segregation.[1] Improper mixing can lead to exothermic reactions or the generation of toxic byproducts before the waste even leaves the lab.[1]
Incompatibility Matrix
-
Strong Acids: The pyridine nitrogen is basic.[1] Mixing with strong acids (e.g., Sulfuric, Nitric) will cause protonation and heat generation.[2] Action: Do not commingle with acidic waste streams.
-
Strong Oxidizers: The THF ether linkage and organic skeleton are susceptible to oxidation.[1] Action: Keep separate from oxidizers (e.g., Permanganates, Peroxides).[2]
-
Strong Bases: The methyl ester is prone to hydrolysis, generating methanol and the corresponding nicotinic acid salt.[2] While not violently dangerous, it alters the chemical composition.[1][2] Action: Avoid high pH waste streams to maintain stability.
The "Halogen Rule"
Because this molecule contains a Carbon-Fluorine (C-F) bond, it cannot be processed in standard fuel-blending incinerators used for non-halogenated organics.[1][2]
-
Mechanism: Combustion of C-F bonds releases Hydrogen Fluoride (HF).[1]
-
Consequence: HF corrodes standard incinerator linings and is a severe environmental toxin.[1]
-
Protocol: You must label the container "Halogenated" to ensure the waste facility routes it to an incinerator equipped with caustic scrubbers.[1]
Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for disposing of Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate, ensuring compliance from the bench to the pickup.
Figure 1: Decision tree for the segregation and packaging of fluorinated pyridine waste.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Objective: Protect the operator from potential irritation and dermal absorption.
-
PPE: Wear nitrile gloves (double-gloving recommended for fluorinated organics), safety goggles, and a flame-resistant lab coat.[1][2]
-
Ventilation: Perform all waste transfers inside a functioning chemical fume hood.
-
Verification: Verify the receiving container is compatible (HDPE or Amber Glass) and free of incompatible residues (acids/oxidizers).[1]
Phase 2: Collection & Transfer
Scenario A: Solid Waste (Pure Compound)
-
Place the solid material into a wide-mouth HDPE jar designated for "Solid Halogenated Waste."
-
Do not dissolve the solid unnecessarily; disposing of solids reduces the volume of solvent waste charged by disposal vendors.[1]
-
Wipe down spatulas/weigh boats with a solvent (e.g., dichloromethane) and add the wipe/solvent to the liquid halogenated stream, not the solid bin.[2]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the fluorinated solute (the nicotinate) converts the entire mixture to Halogenated Waste .[1][2]
-
Pour into a narrow-neck container (Safety Can or Glass).
-
Leave at least 10% headspace to prevent over-pressurization due to thermal expansion or slow hydrolysis.[1]
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (RCRA/local laws).[1]
-
Tagging: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.[1]
-
Composition: Explicitly write: "Methyl 6-fluoro-5-(tetrahydrofuran-3-yl)nicotinate" (or "Fluorinated Pyridine Derivative") and any solvents present.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."[1] If in flammable solvent, check "Ignitable."[2][6]
-
The "H" Word: Ensure the word HALOGENATED is clearly visible to prevent mixing with fuel-blending streams.
Emergency Contingencies
Despite best practices, spills occur.[2][5] This protocol ensures rapid containment.[1]
| Scenario | Immediate Action | Decontamination |
| Minor Spill (Solid) | Cover with wet paper towel to prevent dust.[1] Scoop into bag. | Wipe area with soap/water; dispose of wipes as hazardous.[1] |
| Minor Spill (Liquid) | Absorb with vermiculite or polypropylene pads.[1] | Do not use combustible materials (sawdust) if oxidizers are nearby.[1] |
| Skin Contact | Wash with soap and water for 15 min.[1][7] | Pyridines can penetrate skin; seek medical observation if irritation persists.[1] |
| Eye Contact | Flush for 15 min. | Seek ophthalmologist; fluorinated organics can cause specific corneal damage.[1] |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


